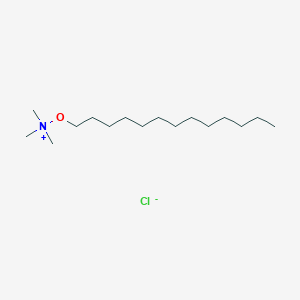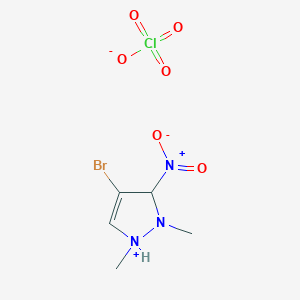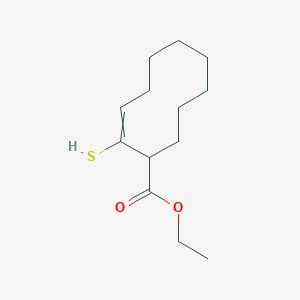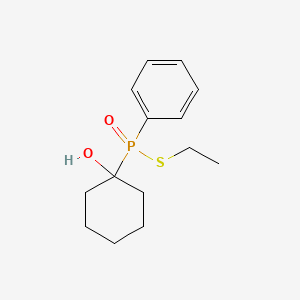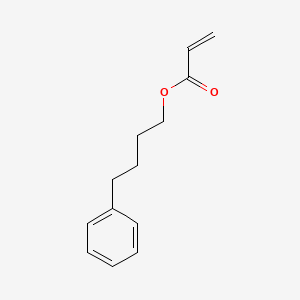![molecular formula C28H20N2O B14396036 (2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone CAS No. 89374-11-8](/img/structure/B14396036.png)
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone is a complex organic compound with a unique structure that includes a pyrido[1,2-a][1,3]diazepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated flow chemistry platforms to ensure consistency and efficiency . The use of continuous flow synthesis allows for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Oxazepam: Used for its sedative and anxiolytic effects.
Uniqueness
(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its pyrido[1,2-a][1,3]diazepine core differentiates it from the more commonly studied 1,4-benzodiazepines .
Propriétés
Numéro CAS |
89374-11-8 |
|---|---|
Formule moléculaire |
C28H20N2O |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(2,4-diphenylpyrido[1,2-a][1,3]diazepin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C28H20N2O/c31-28(23-16-8-3-9-17-23)27-24(21-12-4-1-5-13-21)20-25(22-14-6-2-7-15-22)29-26-18-10-11-19-30(26)27/h1-20H |
Clé InChI |
KPVTVJXZAQOKSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(N3C=CC=CC3=N2)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


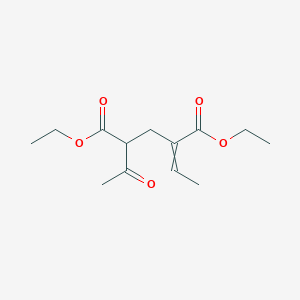
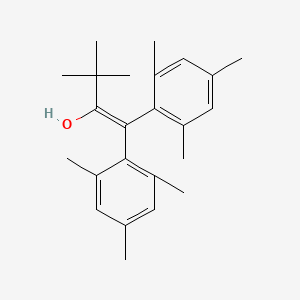
![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
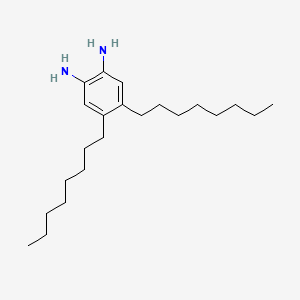
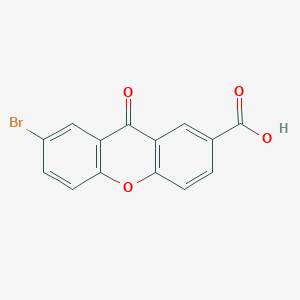
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
